molecular formula C18H17IN2O2S B2408747 (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864975-06-4

(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2408747
CAS No.: 864975-06-4
M. Wt: 452.31
InChI Key: OQMVYLFEDOGWIW-ZZEZOPTASA-N
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Description

(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a 2-methoxyethyl group at the 3-position and a methyl group at the 6-position. The Z-configuration of the imine bond (C=N) in the thiazol-2(3H)-ylidene moiety is critical for its stereoelectronic properties, influencing its reactivity and biological interactions.

Properties

IUPAC Name

2-iodo-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IN2O2S/c1-12-7-8-15-16(11-12)24-18(21(15)9-10-23-2)20-17(22)13-5-3-4-6-14(13)19/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMVYLFEDOGWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.

    Iodination: The iodination of the aromatic ring is typically carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the iodinated benzo[d]thiazole derivative with benzoyl chloride or a similar benzamide precursor in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, where the iodine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could result in various functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S and a molecular weight of approximately 358.5 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse pharmacological activities. The presence of iodine in the structure may enhance its reactivity and biological activity, making it a subject of interest for further research.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed effectiveness against various bacterial strains, suggesting that (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide could possess comparable properties. The mechanism of action often involves interference with bacterial cell wall synthesis or function, making these compounds valuable in developing new antibiotics .

Anticancer Potential

Benzothiazole derivatives have been linked to anticancer activities. For instance, compounds with similar structural features have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific pathways affected include those involved in cell cycle regulation and apoptosis, indicating a potential role for this compound in cancer therapy .

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of benzothiazole derivatives. Compounds designed around the benzothiazole scaffold have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, suggesting that this compound could be explored as a potential candidate for tuberculosis treatment .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods involving the reaction between substituted benzaldehydes and appropriate nitrogen-containing reagents under controlled conditions. The strategic manipulation of reaction parameters can lead to high yields of the desired product while minimizing by-products.

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of benzothiazole derivatives revealed that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify the effectiveness of these compounds, demonstrating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of related benzothiazole derivatives showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, which could be relevant for future therapeutic applications involving this compound .

Mechanism of Action

The mechanism by which (Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to bind to various biological targets, potentially affecting signaling pathways or enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structural Differences: Lacks the benzo[d]thiazole ring system. Features an N,O-bidentate directing group (hydroxy and tertiary amine) instead of a thiazolylidene-imine system. No halogen substituents (iodine) are present.
  • Functional Implications :
    • The N,O-directing group in enables metal-catalyzed C–H functionalization, whereas the iodine and thiazole groups in the target compound may favor halogen bonding or π-stacking interactions .
    • The absence of a thiazole ring in reduces conformational rigidity compared to the target compound.

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

  • Structural Differences :
    • Contains a benzodithiazine ring with sulfone groups (SO₂) instead of a benzo[d]thiazole.
    • Substituted with chlorine (electron-withdrawing) at the 6-position, contrasting with the electron-donating methoxyethyl group in the target compound.
  • Functional Implications :
    • The sulfone groups in enhance polarity and hydrogen-bonding capacity, whereas the iodine in the target compound promotes halogen bonding .
    • The hydrazine moiety in may confer redox activity, absent in the target compound.

Comparative Data Table

Property Target Compound (Z-isomer) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
Core Structure Benzo[d]thiazole-imine Benzamide with N,O-directing group Benzodithiazine-sulfone
Key Substituents Iodo, methoxyethyl, methyl Hydroxy, tertiary amine, methyl Chloro, methyl, sulfone
Stereoelectronic Features Z-configuration imine, halogen Flexible N,O-bidentate ligand Rigid sulfone, redox-active hydrazine
Potential Applications Halogen bonding, drug discovery Metal-catalyzed C–H activation Redox-active materials, sulfonamide-based drugs

Research Findings and Limitations

  • However, analogous methods (e.g., condensation with thiosemicarbazide in ) suggest that controlling imine geometry may involve pH or temperature optimization .
  • The methoxyethyl group may improve solubility compared to ’s sulfone derivatives .
  • Crystallographic Analysis : The SHELX system () is widely used for small-molecule crystallography, implying that the target compound’s structure could be resolved via similar methods .

Biological Activity

(Z)-2-iodo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzothiazole moiety, an iodine atom, and a methoxyethyl substituent. The molecular formula is C15H16N2OSC_{15}H_{16}N_{2}OS with a molecular weight of approximately 276.36 g/mol. The presence of iodine suggests potential reactivity in biological systems, particularly in targeting tumor cells.

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing benzothiazole derivatives have shown promise in inhibiting tumor cell proliferation.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities.
  • Enzyme Inhibition : Certain structures have been linked to the inhibition of enzymes involved in cancer progression.

Antitumor Activity

A study focused on the synthesis of related benzothiazole compounds found that these derivatives could effectively inhibit the growth of various cancer cell lines. For example, a derivative similar to this compound was tested against human breast cancer cells and exhibited an IC50 value of 12 µM, indicating significant cytotoxic effects .

Antimicrobial Activity

Research has shown that benzothiazole derivatives possess notable antimicrobial properties. A compound structurally analogous to this compound was evaluated against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for several strains, suggesting effective antimicrobial activity .

Enzyme Inhibition Studies

Another aspect of research has focused on the enzyme inhibitory potential of benzothiazole derivatives. A study demonstrated that similar compounds could inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms within cancer cells. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents .

Table: Summary of Biological Activities

Biological ActivityCompound TestedIC50/MIC ValueReference
AntitumorBenzothiazole derivative12 µM
AntimicrobialBenzothiazole derivative50 µg/mL
Enzyme InhibitionSimilar compoundNot specified

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